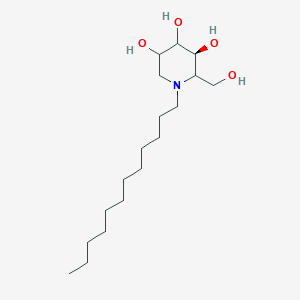![molecular formula C19H34ClN B13839365 Benzyldimethyldecylammonium Chloride-[D]](/img/structure/B13839365.png)
Benzyldimethyldecylammonium Chloride-[D]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldimethyldecylammonium Chloride-[D] is a quaternary ammonium compound commonly used as a cationic surfactant. It is known for its antimicrobial properties and is widely utilized in various industries, including agriculture, healthcare, and household cleaning products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyldimethyldecylammonium Chloride-[D] can be synthesized through a quaternization reaction. This involves the reaction of decylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of Benzyldimethyldecylammonium Chloride-[D] follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyldecylammonium Chloride-[D] undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: N-oxides of Benzyldimethyldecylammonium Chloride-[D].
Reduction: Decylamine and benzylamine.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Scientific Research Applications
Benzyldimethyldecylammonium Chloride-[D] has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products
Mechanism of Action
Benzyldimethyldecylammonium Chloride-[D] exerts its effects primarily through disruption of microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial cell walls, leading to cell lysis and death. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .
Comparison with Similar Compounds
Similar Compounds
- Benzyldimethyldodecylammonium Chloride (C12-BAC)
- Benzyldimethyltetradecylammonium Chloride (C14-BAC)
- Benzyldimethylhexadecylammonium Chloride (C16-BAC)
- Didecyldimethylammonium Chloride (DDAC)
Uniqueness
Benzyldimethyldecylammonium Chloride-[D] is unique due to its specific alkyl chain length (C10), which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to its longer or shorter chain counterparts .
Properties
Molecular Formula |
C19H34ClN |
|---|---|
Molecular Weight |
319.0 g/mol |
IUPAC Name |
decyl-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1/i11D,12D,13D,15D,16D,18D2; |
InChI Key |
TTZLKXKJIMOHHG-YQXXGYKQSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCC)[2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


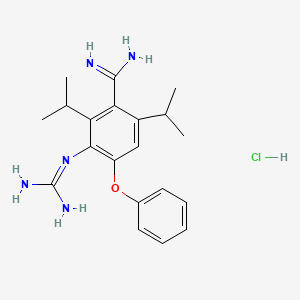

![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
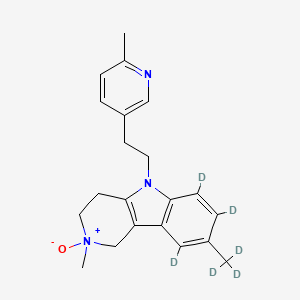
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
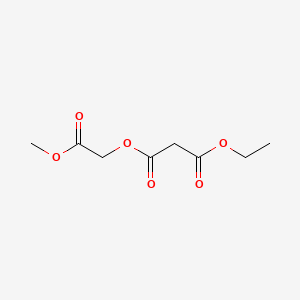

![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
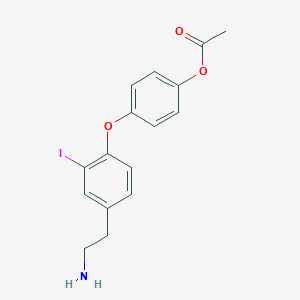
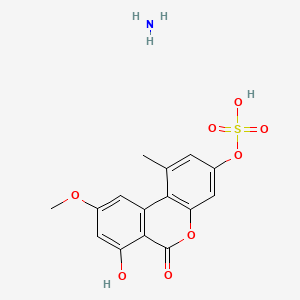
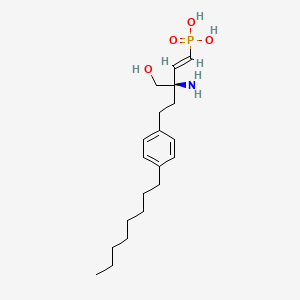
![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)
